2-[(Tert-butoxycarbonyl)amino]octanoic acid 2-[(Tert-butoxycarbonyl)amino]octanoic acid
Brand Name: Vulcanchem
CAS No.: 14676-00-7
VCID: VC2537588
InChI: InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)
SMILES: CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H25NO4
Molecular Weight: 259.34 g/mol

2-[(Tert-butoxycarbonyl)amino]octanoic acid

CAS No.: 14676-00-7

Cat. No.: VC2537588

Molecular Formula: C13H25NO4

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

2-[(Tert-butoxycarbonyl)amino]octanoic acid - 14676-00-7

Specification

CAS No. 14676-00-7
Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Standard InChI InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)
Standard InChI Key PGJIJHNIIQRRGV-UHFFFAOYSA-N
SMILES CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

Basic Molecular Information

2-[(Tert-butoxycarbonyl)amino]octanoic acid is characterized by specific molecular properties that define its chemical behavior and applications. The compound is identified by the CAS number 14676-00-7 and possesses a well-defined molecular structure .

Table 1: Key Molecular Properties of 2-[(Tert-butoxycarbonyl)amino]octanoic acid

PropertyValue
CAS Number14676-00-7
Molecular FormulaC₁₃H₂₅NO₄
Molecular Weight259.34 g/mol
IUPAC Name2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid

The compound belongs to the class of N-protected amino acids, specifically featuring the tert-butoxycarbonyl (Boc) protecting group attached to the amino function of 2-aminooctanoic acid. This protection is crucial for preventing unwanted side reactions during peptide synthesis and other chemical transformations.

Structural Characteristics

The structure of 2-[(Tert-butoxycarbonyl)amino]octanoic acid consists of three primary components: a carboxylic acid group, an amino group protected by the Boc group, and an aliphatic octanoic acid chain . The Boc protecting group contains a tert-butyl moiety connected to a carbonyl group, which forms a carbamate linkage with the amino function.

This arrangement provides several important structural features:

  • The carboxylic acid group remains reactive and can participate in peptide bond formation while the amino group is protected.

  • The tert-butyl group in the Boc moiety provides steric hindrance, enhancing the stability of the protected amino group.

  • The long aliphatic chain contributes to the compound's lipophilicity and influences its solubility characteristics in various solvents.

  • The carbamate linkage connecting the Boc group to the amino function is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions.

These structural characteristics collectively make 2-[(Tert-butoxycarbonyl)amino]octanoic acid an attractive building block for peptide synthesis and medicinal chemistry applications.

Synthesis Methods

The synthesis of 2-[(Tert-butoxycarbonyl)amino]octanoic acid typically involves the protection of the amino group of 2-aminooctanoic acid with a tert-butoxycarbonyl group. This protection step is crucial as it prevents unwanted reactions at the amino group during subsequent synthetic procedures.

Standard Synthetic Approach

The most common approach for synthesizing 2-[(Tert-butoxycarbonyl)amino]octanoic acid involves the reaction of 2-aminooctanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in a mixed solvent system of water and dioxane or tetrahydrofuran (THF).

The reaction proceeds through the following general steps:

  • The base deprotonates the amino group of 2-aminooctanoic acid, enhancing its nucleophilicity.

  • The nucleophilic amino group attacks the carbonyl carbon of Boc₂O.

  • The resulting intermediate undergoes rearrangement, releasing carbon dioxide and tert-butanol as byproducts.

  • The final product, 2-[(Tert-butoxycarbonyl)amino]octanoic acid, is typically purified by acidification followed by extraction with an organic solvent.

This synthetic approach is valued for its efficiency and the mild conditions under which the reaction can be conducted, making it suitable for large-scale preparations and laboratory settings alike.

Alternative Synthetic Routes

While the standard approach using Boc₂O is widely employed, alternative methods for introducing the Boc protecting group have also been developed. These include:

  • Using tert-butyl azidoformate in the presence of zinc bromide as a catalyst.

  • Employing 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) as the Boc transfer reagent.

  • Utilizing 1-tert-butoxycarbonyl-2-methylimidazole in combination with a suitable base.

These alternative methods may offer advantages in specific scenarios, such as improved yields, milder reaction conditions, or compatibility with sensitive functional groups.

Applications in Chemical Research

Role in Peptide Synthesis

One of the primary applications of 2-[(Tert-butoxycarbonyl)amino]octanoic acid is in peptide synthesis, where it serves as a valuable building block. The Boc protection strategy is widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis due to several advantageous features.

The compound is particularly useful in peptide synthesis for the following reasons:

  • The Boc group provides reliable protection of the amino function during peptide coupling reactions.

  • The protected amino acid can be selectively deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in organic solvents.

  • The deprotection conditions are orthogonal to other commonly used protecting groups, allowing for selective manipulations in complex peptide syntheses.

  • The octanoic acid backbone introduces specific structural and conformational properties to the resulting peptides, which can influence their biological activities.

Table 2: Advantages of Boc Protection in Peptide Synthesis

FeatureBenefit in Peptide Synthesis
Acid-labile protectionOrthogonal to base-labile protecting groups
Stable under basic conditionsCompatible with carboxyl activation methods
Clean deprotectionMinimal side reactions during removal
Commercially availableReadily accessible for routine synthesis

Applications in Medicinal Chemistry

Beyond its utility in peptide synthesis, 2-[(Tert-butoxycarbonyl)amino]octanoic acid has found applications in medicinal chemistry and drug development. The compound serves as an intermediate in the synthesis of various biologically active compounds, including:

  • Peptide-based drug candidates with enhanced stability and bioavailability.

  • Peptidomimetics that mimic natural peptide structures while offering improved pharmacokinetic properties.

  • Lipopeptides with potential antimicrobial, antifungal, or anticancer activities.

Biological Activities and Significance

Structure-Activity Relationships

Studies on analogous compounds have demonstrated that the length and nature of the aliphatic chain can significantly impact the biological activity profile. For instance, compounds with similar structures have been investigated in the context of jasplakinolide analogues, where conformational constraints play a crucial role in determining biological activity .

Comparison with Related Compounds

Other Protected Forms of 2-Aminooctanoic Acid

2-[(Tert-butoxycarbonyl)amino]octanoic acid represents just one of several protected forms of 2-aminooctanoic acid that are utilized in organic synthesis and peptide chemistry. Other common protecting groups include:

  • Fmoc (9-fluorenylmethoxycarbonyl), as in Fmoc-2-aminooctanoic acid

  • Cbz (benzyloxycarbonyl), as in Cbz-2-aminooctanoic acid

Table 3: Comparison of Different Protected Forms of 2-Aminooctanoic Acid

Protected FormProtecting GroupDeprotection ConditionsPrimary Applications
Boc-2-aminooctanoic acidtert-Butyloxycarbonyl (Boc)Acidic conditions (TFA, HCl)Peptide synthesis, medicinal chemistry
Fmoc-2-aminooctanoic acid9-Fluorenylmethoxycarbonyl (Fmoc)Basic conditions (piperidine)Solid-phase peptide synthesis
Cbz-2-aminooctanoic acidBenzyloxycarbonyl (Cbz)Hydrogenolysis or strong acidsSolution-phase synthesis

Each protected form offers distinct advantages in specific synthetic contexts, allowing chemists to select the most appropriate protecting strategy based on the requirements of their target molecules and synthetic routes.

Comparison with Other Amino Acids

2-Aminooctanoic acid and its protected derivatives, including 2-[(Tert-butoxycarbonyl)amino]octanoic acid, belong to the broader category of non-proteinogenic amino acids. Unlike the standard 20 amino acids found in proteins, 2-aminooctanoic acid features a longer aliphatic side chain, which imparts unique structural and physicochemical properties .

When compared to natural amino acids with aliphatic side chains, such as leucine, isoleucine, and valine, 2-aminooctanoic acid exhibits:

  • Greater hydrophobicity due to its longer aliphatic chain

  • Different conformational preferences in peptide structures

  • Potential to induce specific secondary structures when incorporated into peptides

  • Altered metabolic stability and resistance to enzymatic degradation

These distinctive properties make 2-[(Tert-butoxycarbonyl)amino]octanoic acid a valuable tool for designing peptides with modified structural and biological properties, extending beyond what can be achieved with standard proteinogenic amino acids .

Current Research and Future Perspectives

Recent Advances in Applications

Recent research has expanded the applications of 2-[(Tert-butoxycarbonyl)amino]octanoic acid and related compounds in various fields of chemistry and pharmaceutical sciences. Some notable advances include:

  • Development of novel synthetic methodologies for the efficient preparation of 2-[(Tert-butoxycarbonyl)amino]octanoic acid and its derivatives

  • Exploration of its utility in designing peptidomimetics with enhanced pharmacokinetic properties

  • Investigation of its potential in creating peptide-based drug delivery systems

  • Studies on its role in developing conformationally constrained peptides for structure-activity relationship studies

These advances continue to broaden the scope of applications for this versatile building block in chemical and pharmaceutical research.

Future Research Directions

Looking forward, several promising research directions involving 2-[(Tert-butoxycarbonyl)amino]octanoic acid can be anticipated:

  • Further exploration of its utility in developing novel peptide-based therapeutics with improved bioavailability and stability

  • Investigation of its potential in creating peptide-polymer conjugates for drug delivery applications

  • Computational studies to better understand the conformational preferences and structural impact of this building block in larger peptide systems

  • Development of more efficient and sustainable synthetic routes for its preparation

These future research directions highlight the continued relevance and potential of 2-[(Tert-butoxycarbonyl)amino]octanoic acid in advancing chemical and pharmaceutical sciences.

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